An In-depth Technical Guide to the Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole
An In-depth Technical Guide to the Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-[(methylsulfonyl)methyl]-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details two primary synthetic pathways, starting from either 2-chloromethyl-1H-benzimidazole or 2-mercaptobenzimidazole. Each route is presented with a discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for characterization of the final product and key intermediates. The guide emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction
Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific compound, 2-[(methylsulfonyl)methyl]-1H-benzimidazole, incorporates the benzimidazole scaffold with a methylsulfonylmethyl group at the 2-position. The sulfonyl group, being a strong electron-withdrawing group, can significantly influence the molecule's physicochemical properties, such as its acidity, hydrogen bonding capacity, and potential as a pharmacophore.
This guide will explore the most common and efficient laboratory-scale syntheses of this target molecule, providing the necessary detail for successful replication and adaptation.
Synthetic Strategies and Mechanisms
The synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole can be approached through two primary, logical pathways. Both routes commence with the formation of the core benzimidazole ring system, followed by the functionalization at the 2-position.
Overall Synthetic Workflow
The following diagram illustrates the two main synthetic routes discussed in this guide.
Caption: Diagram of the two primary synthetic routes to 2-[(methylsulfonyl)methyl]-1H-benzimidazole.
Route 1: Synthesis via 2-Chloromethyl-1H-benzimidazole
This is a widely employed and reliable method that proceeds through a stable and well-characterized intermediate, 2-chloromethyl-1H-benzimidazole.
The initial step involves the condensation of o-phenylenediamine with chloroacetic acid.[2] This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst.[3] The acidic conditions facilitate the cyclization and dehydration to form the benzimidazole ring.
Mechanism: The reaction proceeds via a Phillips-Ladenburg condensation. The more nucleophilic amino group of o-phenylenediamine attacks the carbonyl carbon of chloroacetic acid. A series of proton transfers and cyclization, followed by dehydration, leads to the formation of the benzimidazole ring.
The 2-chloromethyl-1H-benzimidazole is then subjected to a nucleophilic substitution reaction. The chlorine atom is a good leaving group, and the methylene carbon is susceptible to attack by a sulfur nucleophile. Sodium thiomethoxide (NaSCH₃) is an excellent choice for this transformation, readily displacing the chloride to form the thioether.
Mechanism: This step is a classic SN2 reaction. The thiomethoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the chloromethyl group and displacing the chloride ion.
The final step is the oxidation of the thioether to the corresponding sulfone. This is a critical transformation that imparts the desired electronic properties to the final molecule. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common, effective, and environmentally benign choice.[4][5] The reaction is often carried out in a suitable solvent, such as acetic acid, which can also act as a catalyst.
Mechanism: The oxidation of the thioether to the sulfone proceeds in two stages. The first oxidation converts the thioether to a sulfoxide. A second, more vigorous oxidation step is then required to convert the sulfoxide to the sulfone. The exact mechanism can be complex and depends on the specific oxidizing agent and reaction conditions.
Route 2: Synthesis via 2-Mercaptobenzimidazole
An alternative approach involves the initial formation of 2-mercaptobenzimidazole, followed by S-alkylation and oxidation.
2-Mercaptobenzimidazole is readily prepared by the reaction of o-phenylenediamine with carbon disulfide.[6] This reaction is typically performed in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.
Mechanism: The reaction involves the initial formation of a dithiocarbamate intermediate from the reaction of o-phenylenediamine with carbon disulfide. This intermediate then undergoes intramolecular cyclization and elimination of hydrogen sulfide to yield 2-mercaptobenzimidazole.
The sulfur atom of 2-mercaptobenzimidazole is nucleophilic and can be alkylated with a suitable electrophile.[7] For the synthesis of the methylthio derivative, methyl iodide is a common and effective alkylating agent. The reaction is carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.
Mechanism: This is another example of an SN2 reaction, where the thiolate anion of 2-mercaptobenzimidazole attacks the methyl group of methyl iodide, displacing the iodide ion.
Similar to Route 1, the final step involves the oxidation of the thioether to the sulfone using an appropriate oxidizing agent like hydrogen peroxide.[4][5]
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.
Route 1 Protocol
3.1.1. Synthesis of 2-Chloromethyl-1H-benzimidazole [2]
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In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol).
-
Add 5 N hydrochloric acid (60 mL) to the mixture.
-
Heat the reaction mixture to reflux in an oil bath and maintain for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with aqueous ammonia until the pH is neutral.
-
Collect the resulting yellow precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and acetone (3:1) as the eluent to obtain 2-chloromethyl-1H-benzimidazole as a yellow solid.
3.1.2. Synthesis of 2-[(methylthio)methyl]-1H-benzimidazole
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Prepare a solution of sodium thiomethoxide by carefully adding sodium metal (1.0 g, 43.5 mmol) to anhydrous methanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
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Once all the sodium has reacted, add a solution of 2-chloromethyl-1H-benzimidazole (5.0 g, 30 mmol) in anhydrous methanol (50 mL) dropwise to the sodium thiomethoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (100 mL) and ethyl acetate (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[(methylthio)methyl]-1H-benzimidazole. Further purification can be achieved by recrystallization or column chromatography.
3.1.3. Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole
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Dissolve 2-[(methylthio)methyl]-1H-benzimidazole (3.0 g, 16.8 mmol) in glacial acetic acid (30 mL).
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (5.7 mL, 50.4 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-[(methylsulfonyl)methyl]-1H-benzimidazole.
Route 2 Protocol
3.2.1. Synthesis of 2-Mercaptobenzimidazole [6]
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In a 500 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), 95% ethanol (100 mL), and water (15 mL).
-
Add carbon disulfide (7.6 g, 0.1 mol) to the mixture.
-
Heat the mixture under reflux for 3 hours.
-
Add activated charcoal (1.15 g) and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C, add warm water (100 mL), and acidify with dilute acetic acid with vigorous stirring.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-mercaptobenzimidazole.
3.2.2. Synthesis of 2-(Methylthio)-1H-benzimidazole
-
Dissolve 2-mercaptobenzimidazole (7.5 g, 50 mmol) in a solution of sodium hydroxide (2.0 g, 50 mmol) in ethanol (100 mL).
-
To this solution, add methyl iodide (7.1 g, 50 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give 2-(methylthio)-1H-benzimidazole.
3.2.3. Synthesis of 2-[(methylsulfonyl)methyl]-1H-benzimidazole
Follow the same oxidation procedure as described in section 3.1.3.
Characterization Data
The structural integrity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| 2-Chloromethyl-1H-benzimidazole | C₈H₇ClN₂ | 166.61 | ~12.5 (br s, 1H, NH), 7.6-7.2 (m, 4H, Ar-H), 4.9 (s, 2H, CH₂Cl) | ~151.0, 142.5, 135.0, 122.5, 115.0, 45.0 | ~3050 (N-H), 1620 (C=N), 740 (C-Cl) | 166/168 [M]⁺ |
| 2-[(methylthio)methyl]-1H-benzimidazole | C₉H₁₀N₂S | 178.25 | ~12.3 (br s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂S), 2.1 (s, 3H, SCH₃) | ~152.0, 138.0, 122.0, 114.0, 35.0, 15.0 | ~3050 (N-H), 1620 (C=N), 1440 (C-S) | 178 [M]⁺ |
| 2-[(methylsulfonyl)methyl]-1H-benzimidazole | C₉H₁₀N₂O₂S | 210.25 | ~12.8 (br s, 1H, NH), 7.7-7.3 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂SO₂), 3.0 (s, 3H, SO₂CH₃) | ~148.0, 138.0, 123.0, 115.0, 58.0, 41.0 | ~3050 (N-H), 1620 (C=N), 1320, 1140 (SO₂) | 210 [M]⁺ |
Note: The spectral data presented are approximate and may vary depending on the specific instrumentation and experimental conditions. It is crucial to acquire and interpret the spectra for each synthesized batch.[1][8][9][10][11]
Safety and Handling
-
o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Chloroacetic acid: Corrosive and toxic. Avoid contact with skin and eyes.
-
Carbon disulfide: Highly flammable and toxic. Work in a fume hood and away from ignition sources.
-
Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Hydrogen peroxide (30%): Strong oxidizer and corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This guide has detailed two effective and reproducible synthetic routes for the preparation of 2-[(methylsulfonyl)methyl]-1H-benzimidazole. Route 1, proceeding through the 2-chloromethyl intermediate, is a robust and well-documented pathway. Route 2, starting from 2-mercaptobenzimidazole, offers an alternative strategy. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and characterization data serve as a solid foundation for researchers and scientists in the field of drug development to synthesize and study this and related benzimidazole derivatives.
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